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Introduction

Repandiol, a diepoxide first isolated from the mushrooms Hydnum repandum and H.
repandum var. album, has demonstrated significant cytotoxic activity against various tumor cell
lines.[1][2] Its chemical structure was elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-
diepoxy-1,10-diol through comprehensive spectroscopic analysis.[1][2] This technical guide
provides a summary of the available spectroscopic data for Repandiol and outlines the general
experimental protocols for its characterization. Furthermore, a plausible cytotoxic mechanism of
action is proposed based on the known reactivity of diepoxide compounds.

Spectroscopic Data for Repandiol

The following tables summarize the key spectroscopic data for Repandiol. It is important to
note that while the primary reference for this data is the 1992 publication by Takahashi et al. in
the Chemical and Pharmaceutical Bulletin, the full text of this article was not publicly accessible
to retrieve the specific numerical data. Therefore, the tables are presented with descriptions of
the expected data.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data for Repandiol
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Table 2: Mass Spectrometry (MS) Data for Repandiol

lonization Mode m/z Value Interpretation

Molecular ion peak [M]+ and
Predicted GC-MS Data not available characteristic fragmentation

patterns

Functional Group

Wavenumber (cm~1) Intensity _
Assignment

O-H (hydroxyl), C-H (alkane),
C=C (alkyne), C-O (epoxide)
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Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of Repandiol are outlined
below. These represent standard methodologies for the characterization of novel natural
products.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A sample of purified Repandiol is dissolved in a deuterated solvent
(e.g., CDCIs, DMSO-ds) to a concentration of approximately 5-10 mg/mL. A small amount of
a reference standard, such as tetramethylsilane (TMS), is added for chemical shift
calibration.

e 1H NMR Spectroscopy: The *H NMR spectrum is acquired on a high-field NMR spectrometer
(e.g., 400 MHz or higher). Standard pulse sequences are used to obtain a one-dimensional
spectrum, providing information on the chemical environment, integration (number of
protons), and multiplicity (spin-spin coupling) of each proton.

e 13C NMR Spectroscopy: The 3C NMR spectrum is recorded on the same instrument. Due to
the low natural abundance of the 13C isotope, a larger number of scans is typically required.
Proton decoupling techniques are employed to simplify the spectrum, resulting in single
peaks for each unique carbon atom.

e 2D NMR Spectroscopy: To further elucidate the structure and assign specific signals, two-
dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC
(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond
Correlation) are performed.

Mass Spectrometry (MS)

o Sample Introduction: A dilute solution of Repandiol is introduced into the mass
spectrometer. Depending on the volatility and thermal stability of the compound, techniques
such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass
Spectrometry (LC-MS) can be utilized.

 lonization: The sample is ionized using an appropriate method. For GC-MS, Electron
lonization (EI) is common, while for LC-MS, Electrospray lonization (ESI) or Atmospheric
Pressure Chemical lonization (APCI) are frequently used.

o Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion. This allows for the determination of the molecular weight and
the deduction of the molecular formula and fragmentation patterns.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid Repandiol sample is mixed with potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound can be
cast as a thin film on a salt plate (e.g., NaCl or KBr), or the analysis can be performed using

an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The sample is placed in the beam of an IR spectrometer. The instrument
measures the absorption of infrared radiation at different wavenumbers.

Spectral Analysis: The resulting IR spectrum provides a fingerprint of the molecule, with
characteristic absorption bands corresponding to the vibrational frequencies of specific
functional groups present in the structure.

Proposed Cytotoxic Mechanism of Repandiol

Diepoxide compounds are known to exert their cytotoxic effects primarily through their ability to

act as bifunctional alkylating agents.[3][4] This reactivity allows them to form covalent bonds

with nucleophilic sites on biological macromolecules, most notably DNA.[4] The proposed

mechanism for Repandiol's cytotoxicity involves the following key steps:

Cellular Uptake: Repandiol enters the target cancer cell.

DNA Alkylation: The epoxide rings of Repandiol are susceptible to nucleophilic attack by the
nitrogen and oxygen atoms in the DNA bases (e.g., guanine). This can lead to the formation
of mono-adducts and, subsequently, inter-strand or intra-strand cross-links in the DNA.

Induction of DNA Damage Response: The formation of DNA adducts and cross-links triggers
the cell's DNA damage response pathways.

Activation of Apoptosis: If the DNA damage is too severe to be repaired, the cell will initiate
programmed cell death, or apoptosis. This process involves the activation of a cascade of
enzymes called caspases, which ultimately leads to the dismantling of the cell.[5][6][7]
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The following diagram illustrates this proposed signaling pathway.

Proposed signaling pathway for Repandiol-induced apoptosis.

Conclusion

Repandiol represents a promising natural product with potent cytotoxic properties. While
detailed spectroscopic data from the primary literature remains elusive in publicly accessible
formats, the established structure and general spectroscopic principles provide a solid
foundation for its further investigation. The proposed mechanism of action, centered on DNA
alkylation and subsequent apoptosis induction, aligns with the known reactivity of diepoxides
and offers a clear direction for future mechanistic studies. This technical guide serves as a
valuable resource for researchers interested in the continued exploration of Repandiol as a
potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Repandiol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b130060#spectroscopic-data-for-repandiol-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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